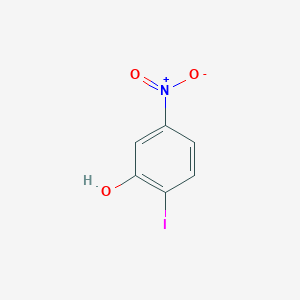

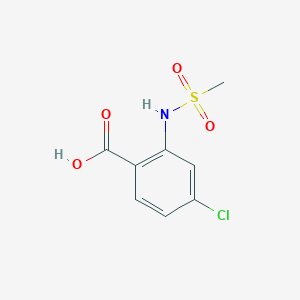

2-Iodo-5-nitrophenol

Übersicht

Beschreibung

2-Iodo-5-nitrophenol is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2-nitrophenol and various substituted nitrophenols are mentioned, which can provide insights into the properties and behaviors that 2-Iodo-5-nitrophenol might exhibit. For instance, 2-nitrophenol is known to be used in the production of various chemicals and has a structure where the nitro group plays a significant role in its reactivity .

Synthesis Analysis

While the synthesis of 2-Iodo-5-nitrophenol is not explicitly described, the synthesis of similar compounds can be informative. For example, 2-amino-4-nitrophenol was synthesized through a diazotization and azide coupling process, which could potentially be adapted for the synthesis of iodo-nitrophenols by substituting the appropriate iodo-containing precursors . Additionally, the formation of nitrophenols through the UV irradiation of phenol and nitrite in the presence of oxygen suggests a possible synthetic route for nitrophenols that could be modified to include iodination .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Iodo-5-nitrophenol has been studied using X-ray diffraction methods. For instance, the structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol was determined to be monoclinic with specific bond angles and distances, indicating the presence of zwitterionic forms and hydrogen bonding in the solid state . The structure of 2-amino-5-nitrophenol was also analyzed, revealing hydrogen bonding that forms a ribbon along the crystal axis . These findings suggest that 2-Iodo-5-nitrophenol may also exhibit interesting structural characteristics such as hydrogen bonding and potentially zwitterionic forms.

Chemical Reactions Analysis

The chemical reactions of nitrophenols can be complex and are influenced by various factors. For example, the photochemical properties of 2-azido-4-nitrophenol were studied, showing the formation of nitrene intermediates upon irradiation with visible light . The photonitration of phenol in the presence of nitrite and UV light indicates that nitrophenols can be formed through radical mechanisms, which may also apply to the iodinated variants .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitrophenol have been studied using Density Functional Theory (DFT), revealing information about the energy levels, vibrational spectra, and potential energy maps . These properties are crucial for understanding the reactivity and stability of the compound. The interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions in diiodo-nitrophenols suggests that 2-Iodo-5-nitrophenol may also exhibit similar interactions that affect its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

-

Adsorption Studies

- Field : Environmental Science and Pollution Research .

- Application : The compound is used in theoretical studies to understand the adsorption mechanism of o-nitrophenol molecules on layered double hydroxides containing Ca-Al, Ni-Al, and Zn-Al .

- Method : Experimental o-nitrophenol adsorption isotherms obtained at different adsorption temperatures with these layered double hydroxides were analyzed using a statistical physics monolayer model .

- Results : The study demonstrated that o-nitrophenol molecules could aggregate with a high degree. The o-nitrophenol adsorption capacities of tested adsorbents varied from 77 to 135, 95 to 122 and 74 and 130 mg/g for Ca-Al, Ni-Al and Zn-Al layered double hydroxides, respectively .

-

Iodination of Aromatic Compounds

- Field : Industrial Chemistry .

- Application : 2-Iodo-5-nitrophenol is used in the iodination of various industrially and pharmaceutically important substituted aromatics .

- Method : The iodination is achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature .

- Results : This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 2-Iodo-5-nitrophenol are not mentioned in the search results, it is worth noting that nitrophenols are important compounds in various fields of research, including drug development, environmental studies, and biochemistry . Therefore, future research could potentially explore these areas further.

Eigenschaften

IUPAC Name |

2-iodo-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUACYTMKOLNBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595465 | |

| Record name | 2-Iodo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-5-nitrophenol | |

CAS RN |

197243-46-2 | |

| Record name | 2-Iodo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)